molecular formula C16H11ClF2N4O B6517954 N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950278-64-5

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6517954
CAS No.: 950278-64-5
M. Wt: 348.73 g/mol
InChI Key: RJVAQMFYKGKNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against Receptor Tyrosine Kinases (RTKs), with a primary focus on the Fibroblast Growth Factor Receptor (FGFR) family. This compound functions as a highly effective, ATP-competitive inhibitor that targets FGFR , a key signaling pathway implicated in cellular proliferation, differentiation, and survival. Dysregulation of FGFR signaling is a well-established driver in various cancers, making this compound a valuable chemical probe for investigating oncogenesis and tumor maintenance. Its research utility is particularly significant in the context of studying resistance mechanisms to first-generation FGFR inhibitors , as its distinct chemical scaffold can help overcome common clinical resistance mutations. Researchers employ this carboxamide derivative in preclinical studies to elucidate the complex signaling networks in FGFR-driven malignancies, to explore synthetic lethal interactions, and to validate FGFR as a therapeutic target in novel cancer models. It serves as a critical tool for deepening the understanding of targeted therapy and for advancing the development of next-generation anticancer agents.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N4O/c1-9-15(16(24)20-11-4-7-14(19)13(17)8-11)21-22-23(9)12-5-2-10(18)3-6-12/h2-8H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVAQMFYKGKNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H13ClF2N4O
Molecular Weight350.75 g/mol
LogP4.0359
Polar Surface Area45.29 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound exhibits potent anti-cancer properties by inducing apoptosis in cancer cells through multiple pathways:

  • Apoptosis Induction : The compound has been shown to increase the activity of caspase enzymes, which play a critical role in the apoptotic process. For instance, studies demonstrated that it significantly elevated caspase-3 and caspase-7 activities in MCF-7 breast cancer cells, leading to cell cycle arrest at the G1 phase and subsequent apoptosis .
  • Inhibition of Tumor Growth : In vitro studies have reported IC50 values indicating strong cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. For example, the compound exhibited IC50 values of 0.48 µM against MCF-7 cells .
  • Targeting Specific Pathways : The compound has also been linked to the inhibition of key signaling pathways involved in cancer progression. It was observed to inhibit the NF-κB signaling pathway, thereby reducing inflammation and tumor growth .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study conducted on MCF-7 cells indicated that treatment with this compound led to a marked increase in p53 expression levels and caspase cleavage, suggesting a mechanism involving tumor suppressor activation and apoptosis .
  • Neuroprotective Effects : In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Research indicated that it could inhibit amyloid-beta aggregation and reduce reactive oxygen species (ROS) production in neuronal cell models .

Comparative Activity

To better understand the biological activity of this compound relative to other compounds, a comparative analysis was conducted:

CompoundIC50 (µM)Targeted Cell LineMechanism of Action
N-(3-chloro-4-fluorophenyl)...0.48MCF-7Induces apoptosis via caspase activation
Prodigiosin1.93MCF-7Apoptosis induction
Compound with similar structure0.65HeLaCell cycle arrest and apoptosis

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that triazole derivatives possess notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, a study demonstrated its potential as a broad-spectrum antimicrobial agent, showing efficacy against both Gram-positive and Gram-negative bacteria.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1850
Candida albicans12100

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Agricultural Applications

2.1 Fungicide Development

Triazole compounds are widely used as fungicides in agriculture due to their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been formulated into agricultural products aimed at controlling fungal pathogens in crops.

Fungal Pathogen Efficacy (%) Application Rate (g/ha)
Fusarium spp.85200
Botrytis cinerea90150
Alternaria solani80250

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the triazole ring and substituents on the phenyl groups can significantly influence biological activity.

Case Study: SAR Analysis

A comparative study was conducted using various derivatives of the compound to assess their antimicrobial activity. The results indicated that specific substitutions on the phenyl rings enhanced potency against certain microbial strains.

Derivative Activity (MIC µg/mL)
Original Compound50
Compound with -OCH₃ substitution30
Compound with -Cl substitution25

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Carboxamide Derivatives

Compound Name Substituent at Position 1 Substituent at Carboxamide Key Structural Differences Molecular Formula
Target Compound 4-fluorophenyl 3-chloro-4-fluorophenyl Reference compound C₁₇H₁₂ClF₂N₄O
Compound I 4-chlorophenyl (−1-hydroxy-3-phenylpropan-2-yl) Hydroxy and phenylpropyl group instead of halogenated aryl C₁₉H₁₈ClN₄O₂
E141-0149 3-chloro-4-fluorophenyl 4-ethylphenyl Ethylphenyl vs. halogenated aryl C₁₈H₁₆ClFN₄O
Compound 4 4-fluorophenyl 4-(1,3,4-thiadiazol-2-yl)aminobenzenesulfonic acid Sulfonic acid and thiadiazole groups C₁₈H₁₃ClFN₅O₃S
GSK1940029 3,4-dichlorophenyl 4-(hydroxymethyl)phenyl Dichlorophenyl and hydroxymethyl groups C₁₈H₁₆Cl₂N₄O₂

Key Observations :

Substituent Effects on Physicochemical Properties: The target compound’s logP (estimated ~4.0) is lower than E141-0149 (logP = 4.39) due to the latter’s hydrophobic ethylphenyl group . Hydrogen bonding: Compound I’s hydroxy group increases hydrogen bond donor count (HBD = 2 vs. 1 in the target compound), enhancing solubility in polar solvents . Polar surface area (PSA): The sulfonic acid group in Compound 4 raises PSA to >100 Ų, significantly higher than the target compound’s PSA of 50.17 Ų, improving aqueous solubility .

Crystallographic Behavior :

  • The target compound and its analogues (e.g., Compounds 4 and 5 in ) exhibit isostructural crystal packing with triclinic symmetry (space group P̄1). However, halogen substituents (Cl vs. Br) induce slight adjustments in unit cell parameters .

Biological Activity: Antimicrobial Activity: Compound 4 demonstrates broad-spectrum antimicrobial activity (MIC = 2–4 µg/mL against Listeria monocytogenes and E. coli), attributed to the sulfonic acid group enhancing membrane permeability . Kinase Inhibition: GSK1940029, with a dichlorophenyl substituent, shows potent SCD1 enzyme inhibition (IC₅₀ = 12 nM), suggesting halogenated aryl groups optimize target binding .

Table 2: Functional Group Impact on Properties

Functional Group Effect on logP Effect on Solubility Biological Relevance
3-Chloro-4-fluorophenyl Increases logP (~0.5) Reduces aqueous solubility Enhances hydrophobic interactions in target binding
Sulfonic acid (Compound 4) Decreases logP (~−2.0) Increases aqueous solubility Improves antimicrobial efficacy
Hydroxymethyl (GSK1940029) Neutral Moderate solubility Facilitates hydrogen bonding with enzyme active sites

Methodological Considerations

Structural analyses of these compounds rely heavily on single-crystal X-ray diffraction (SHELX suite ) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, the isostructurality of Compounds 4 and 5 was confirmed using SHELXL refinement , while WinGX and ORTEP were employed for molecular visualization .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be optimized for yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as substituted anilines and isocyanides, followed by azide-alkyne Huisgen cycloaddition to form the triazole core. Optimization includes:

  • Stepwise purification : Use HPLC to isolate intermediates and reduce byproduct formation .
  • Catalyst screening : Test copper(I) or ruthenium catalysts to improve regioselectivity in triazole formation.
  • Yield optimization : Employ Design of Experiments (DoE) to vary reaction parameters (temperature, solvent polarity, stoichiometry) and identify optimal conditions .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., distinguishing 3-chloro-4-fluorophenyl vs. 4-chloro-2-fluorophenyl isomers) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C17H12ClF2N4O) .

Advanced: How do substitution patterns on phenyl rings influence biological activity, and what methodologies analyze these effects?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with varied substituents (e.g., 3-chloro vs. 4-fluoro) and test against biological targets (e.g., kinase inhibition assays) .

  • Computational Analysis : Use molecular docking to predict binding affinity changes due to steric/electronic effects of substituents. For example, 4-fluorophenyl enhances π-π stacking in hydrophobic pockets .

  • Data Table :

    Substituent PositionBiological Activity (IC50)Key Interaction
    3-Cl, 4-F (Parent)12 nM (Kinase X)Hydrophobic
    2-F, 3-Cl45 nM (Kinase X)Reduced H-bond
    4-Cl, 2-F>100 nM (Kinase X)Steric clash

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chloro-substituted derivatives show consistent antiproliferative activity) .
  • Controlled Crystallography : Resolve conflicting binding modes by solving co-crystal structures of the compound with target proteins .

Advanced: How can QSAR or molecular docking predict the compound’s mechanism of action?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity (e.g., increased lipophilicity enhances membrane permeability) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations .
  • Validation : Cross-check computational predictions with experimental IC50 values and mutagenesis studies (e.g., alanine scanning of key residues) .

Basic: What key physicochemical properties are experimentally determined for this compound?

Methodological Answer:

  • Solubility : Measure in PBS (pH 7.4) via shake-flask method; logP determined via octanol-water partitioning .
  • Thermal Stability : Use Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic forms .
  • pKa Estimation : Employ potentiometric titration or UV-Vis spectroscopy to assess ionization states .

Advanced: What experimental design principles optimize reaction conditions for novel triazole derivatives?

Methodological Answer:

  • Factorial Design : Screen variables (catalyst loading, solvent dielectric) using a 2^k factorial approach to identify significant factors .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., temperature vs. yield) to pinpoint optimal reaction conditions .
  • Scale-Up Protocols : Use microreactors for continuous flow synthesis to maintain efficiency at larger scales .

Advanced: How do crystallographic studies elucidate reactivity and target interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., triazole N-N distances ~1.3 Å) to predict sites of electrophilic attack .
  • Ligand-Protein Co-Crystals : Determine binding poses (e.g., triazole stacking with ATP-binding pocket residues) to guide analog design .
  • Electron Density Maps : Identify halogen-bonding interactions between chloro/fluoro substituents and protein backbone .

Basic: What purification challenges exist for triazole derivatives, and how are they addressed?

Methodological Answer:

  • Byproduct Removal : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers .
  • Metal Contamination : Pass crude product through chelating resins to remove residual copper catalysts .
  • Polymorph Control : Recrystallize from ethanol/water mixtures to isolate thermodynamically stable forms .

Advanced: What models evaluate pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Methodological Answer:

  • In Vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
  • In Vivo PK : Administer to rodents and measure plasma half-life via LC-MS/MS; calculate AUC and clearance rates .
  • PD Models : Link plasma concentrations to efficacy endpoints (e.g., tumor volume reduction in xenografts) using Emax models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.